molecular formula C20H26O4 B13398974 4-Androstene-3,17-dione-19-carboxylic acid

4-Androstene-3,17-dione-19-carboxylic acid

Cat. No.: B13398974
M. Wt: 330.4 g/mol
InChI Key: ILPIMNZCBWEGHU-IEYYFSCXSA-N
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Chemical Reactions Analysis

3,17-Dioxo-19-carboxy-androst-4-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,17-Dioxo-19-carboxy-androst-4-ene involves its interaction with androgen receptors and other molecular targets in the body.

Comparison with Similar Compounds

3,17-Dioxo-19-carboxy-androst-4-ene is similar to other testosterone derivatives, such as androstenedione and dehydroepiandrosterone (DHEA). its unique structure, which includes a 19-carboxy group, distinguishes it from these other compounds . This unique feature may contribute to its specific biological activities and research applications .

Properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

2-[(8R,9S,10S,13S,14S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]acetic acid

InChI

InChI=1S/C20H26O4/c1-19-8-7-16-14(15(19)4-5-17(19)22)3-2-12-10-13(21)6-9-20(12,16)11-18(23)24/h10,14-16H,2-9,11H2,1H3,(H,23,24)/t14-,15-,16-,19-,20+/m0/s1

InChI Key

ILPIMNZCBWEGHU-IEYYFSCXSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CC(=O)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CC(=O)O

Origin of Product

United States

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